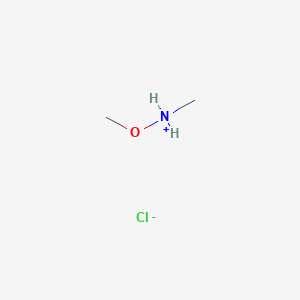

N,O-Dimethylhydroxyalamine hydrochloride

Beschreibung

Significance in Organic Synthesis and Analytical Chemistry

The primary significance of N,O-dimethylhydroxylamine hydrochloride in organic synthesis lies in its role as a precursor to Weinreb amides. wikipedia.orgchemicalbook.com These N-methoxy-N-methylamides are exceptionally useful intermediates for the synthesis of ketones and aldehydes. hravn.netorientjchem.org The "Weinreb ketone synthesis," a method developed in 1981, involves the reaction of an acid chloride or other carboxylic acid derivative with N,O-dimethylhydroxylamine hydrochloride to form a stable Weinreb amide. wikipedia.orgyoutube.com This intermediate then reacts with organometallic reagents, such as Grignard or organolithium reagents, to produce a ketone. wikipedia.org

The key advantage of the Weinreb amide is its ability to prevent the common problem of over-addition that plagues reactions with other acyl compounds. wikipedia.org The tetrahedral intermediate formed during the reaction is stabilized by chelation involving the methoxy (B1213986) group, which prevents a second nucleophilic addition that would otherwise lead to the formation of a tertiary alcohol. wikipedia.orgyoutube.com This controlled reactivity allows for the synthesis of ketones in high yields. orientjchem.org Furthermore, Weinreb amides can be reduced to aldehydes using reducing agents like lithium aluminum hydride. wikipedia.org

Beyond the synthesis of ketones and aldehydes, N,O-dimethylhydroxylamine hydrochloride is used in the preparation of other important organic molecules. For instance, it is a reagent in the synthesis of 2-acyloxazoles and inhibitors of NLS-derived BC peptides. fishersci.cachemicalbook.comfishersci.com

In analytical chemistry, N,O-dimethylhydroxylamine hydrochloride serves as a derivatizing agent for the determination of carbonyl compounds. chemimpex.com By reacting with aldehydes and ketones, it forms stable oxime derivatives that can be more easily identified and quantified using various analytical techniques. chemimpex.com This enhances the accuracy of analytical methods for complex mixtures. chemimpex.com

Historical Context of its Application in Synthetic Methodology

The application of N,O-dimethylhydroxylamine hydrochloride in synthetic chemistry is intrinsically linked to the development of the Weinreb ketone synthesis. Prior to 1981, the direct conversion of carboxylic acid derivatives to ketones using organometallic reagents was often inefficient due to the high reactivity of the intermediate ketone, leading to the formation of tertiary alcohol byproducts. orientjchem.orgyoutube.com

In 1981, Steven M. Weinreb and Steven Nahm reported a new method that addressed this challenge. wikipedia.org Their approach involved the use of N,O-dimethylhydroxylamine to form a stable N-methoxy-N-methylamide, now famously known as the Weinreb amide. wikipedia.org This discovery was a significant advancement in organic synthesis, providing a reliable and high-yielding method for ketone preparation. wikipedia.org

The concept of using a modified hydroxylamine (B1172632) to control the reactivity of carboxylic acid derivatives was not entirely new. For instance, a 1977 paper in Tetrahedron Letters described the synthesis of Weinreb amides via a transamination reaction. google.com However, it was the work of Weinreb and Nahm that truly highlighted the synthetic utility of these amides and led to their widespread adoption by the organic chemistry community. wikipedia.orggoogle.com

Since its introduction, the Weinreb ketone synthesis has become a standard tool in the synthesis of complex molecules, including numerous natural products. wikipedia.org The stability and versatility of Weinreb amides have made N,O-dimethylhydroxylamine hydrochloride an indispensable reagent in both academic research and industrial chemical production. hravn.netgoogle.com

Structure

2D Structure

3D Structure of Parent

Eigenschaften

CAS-Nummer |

6638-79-5 |

|---|---|

Molekularformel |

C2H8ClNO |

Molekulargewicht |

97.54 g/mol |

IUPAC-Name |

hydron;N-methoxymethanamine;chloride |

InChI |

InChI=1S/C2H7NO.ClH/c1-3-4-2;/h3H,1-2H3;1H |

InChI-Schlüssel |

USZLCYNVCCDPLQ-UHFFFAOYSA-N |

Kanonische SMILES |

[H+].CNOC.[Cl-] |

Andere CAS-Nummern |

6638-79-5 |

Physikalische Beschreibung |

Beige hygroscopic crystals; [Sigma-Aldrich MSDS] |

Piktogramme |

Irritant |

Synonyme |

N-Methoxy-N-methylamine; O-Methyl Hydroxy(methyl)amine Hydrochloride; Weinreb’s Amine_x000B_ |

Herkunft des Produkts |

United States |

Synthetic Methodologies for N,o Dimethylhydroxylamine Hydrochloride

Established Synthetic Routes and Reaction Conditions

The traditional synthesis of N,O-Dimethylhydroxylamine hydrochloride has been well-documented, involving the reaction of hydroxylamine (B1172632) with methylating agents. These methods have been foundational for both laboratory-scale and industrial production.

A common and established method for preparing N,O-Dimethylhydroxylamine hydrochloride involves the direct methylation of a hydroxylamine derivative. One such procedure starts with the reaction of ethyl chloroformate with hydroxylamine, followed by methylation using an agent like dimethyl sulfate (B86663). wikipedia.orgacs.org The resulting N,O-dimethylated intermediate is then hydrolyzed with acid and subsequently neutralized to yield the final product. wikipedia.orgacs.org

Another approach involves the use of hydroxylamine hydrochloride, which is reacted with an acylating agent in the presence of a base. The resulting intermediate is then methylated. For instance, hydroxylamine hydrochloride can be reacted with ethyl chloroformate in the presence of sodium hydroxide (B78521) to form ethyl hydroxycarbamate. google.com This intermediate is subsequently dimethylated using dimethyl sulfate and sodium hydroxide. google.com The final step involves the hydrolysis of the ethyl N,O-dimethylhydroxycarbamate with concentrated hydrochloric acid. google.com

A notable one-pot synthesis combines the initial acylation and subsequent methylation steps, which simplifies the process by avoiding the isolation of the intermediate ethyl hydroxycarbamate, an often challenging step due to its high water solubility. sciencemadness.org The reaction conditions, particularly the pH, are critical in this process. The optimal pH for the dialkylation of ethyl hydroxycarbamate is maintained between 11 and 12; higher pH levels (13-14) have been shown to significantly decrease the yield. sciencemadness.org The reaction temperature is also a key parameter, with sluggish reaction rates observed below 25°C. sciencemadness.org

The table below summarizes typical reaction conditions for this synthetic route.

| Starting Materials | Methylating Agent | Base | Solvent | Key Conditions | Yield |

| Hydroxylamine hydrochloride, Ethyl chloroformate | Dimethyl sulfate | Sodium hydroxide | Water, Diethyl ether | pH 11-12, Temp: 25-35°C | 70-73% |

| Hydroxylamine hydrochloride, n-Butyl chloroformate | Dimethyl sulfate | Sodium hydroxide | Water | - | - |

This table presents a summary of data found in the referenced sources. google.comsciencemadness.org

On an industrial scale, the synthesis of N,O-Dimethylhydroxylamine hydrochloride often involves multi-step processes that are optimized for yield, purity, and cost-effectiveness. A common industrial route involves the acylation of a hydroxylamine salt with an acetate (B1210297) ester in the presence of a base, followed by methylation. google.comgoogle.com

The process typically begins by adding an acetate ester and a hydroxylamine salt to a reaction vessel at room temperature. google.comchemicalbook.com The mixture is then heated to between 20-50°C, and a base is added, followed by a reaction period of 1 to 5 hours. google.comchemicalbook.com The subsequent methylation step is carried out by adding a methylating agent while maintaining the temperature between 30-50°C for another 1 to 5 hours. google.comchemicalbook.com This is followed by acid hydrolysis at 50-100°C for 1 to 4 hours. google.comchemicalbook.com The final steps involve neutralization with a base, distillation, addition of hydrochloric acid, concentration under reduced pressure, cooling, filtration, and drying to obtain the N,O-Dimethylhydroxylamine hydrochloride product. google.comchemicalbook.com

Optimization of industrial processes often focuses on purification to remove byproducts, a common one being methoxyamine hydrochloride. wikipedia.org Conventional purification may involve dissolving the crude product in water, neutralizing it with a base, and then separating the resulting mixture of methoxyamine and N,O-dimethylhydroxylamine by distillation. wikipedia.org Another purification strategy involves adding an aldehyde or a ketone to the crude product solution to convert the O-alkylhydroxylamine hydrochloride impurity into an oxime, which can then be more easily separated. google.com

The following table outlines a typical multi-step industrial process.

| Step | Reagents | Temperature | Duration |

| Acylation | Acetate ester, Hydroxylamine salt, Base | 20-50°C | 1-5 hours |

| Methylation | Methylating agent | 30-50°C | 1-5 hours |

| Hydrolysis | Acid | 50-100°C | 1-4 hours |

| Workup | Base, Hydrochloric acid | - | - |

This table summarizes a generalized industrial process based on information from patents. google.comchemicalbook.com

Advancements and Green Chemistry Approaches in Synthesis

Recent developments in the synthesis of N,O-Dimethylhydroxylamine hydrochloride have been geared towards creating more environmentally friendly, safer, and more efficient processes suitable for large-scale production. google.comresearchgate.net These "green chemistry" approaches aim to reduce the use of hazardous materials, minimize waste, and simplify operational procedures. google.comchemicalbook.com

One improved method avoids the use of toxic and hazardous raw materials and is characterized by mild reaction conditions, simpler operation, higher yield, and good product quality. chemicalbook.com This process also boasts less wastewater discharge, making it more environmentally friendly and suitable for industrial application. chemicalbook.com The synthesis involves an acylation step with an acetate ester and a hydroxylamine salt, followed by methylation, hydrolysis, and purification, all carried out under controlled temperature and reaction times to enhance safety and efficiency. google.comchemicalbook.com

The development of one-pot syntheses is a significant advancement in this area. sciencemadness.orgresearchgate.net By combining multiple reaction steps into a single vessel, these methods reduce the need for isolating intermediates, which in turn decreases solvent usage and potential for material loss. sciencemadness.org For instance, a one-pot procedure for the synthesis of N,O-Dimethylhydroxylamine hydrochloride from hydroxylamine hydrochloride and ethyl chloroformate has been shown to be effective, with careful control of pH being a key factor for success. sciencemadness.org

The table below highlights some of the key features of these advanced and greener synthetic approaches.

| Approach | Key Features | Advantages |

| Modified Industrial Process | Avoids toxic raw materials, Mild reaction conditions | Increased safety, Reduced wastewater, Higher yield, Simpler operation |

| One-Pot Synthesis | Combines acylation and methylation steps | Avoids isolation of water-soluble intermediates, Improved efficiency |

This table is a qualitative summary of the advantages of greener synthetic routes. sciencemadness.orggoogle.comchemicalbook.com

Reactivity and Mechanistic Studies of N,o Dimethylhydroxylamine Hydrochloride

Role as a Nucleophilic Reagent

The primary role of N,O-Dimethylhydroxylamine is as a nucleophile. The nitrogen atom of the hydroxylamine (B1172632) group possesses a lone pair of electrons, enabling it to attack electrophilic centers. cymitquimica.com This nucleophilic character is central to its most common application: the synthesis of N-methoxy-N-methyl amides, also known as Weinreb amides. cymitquimica.com In these reactions, the N,O-dimethylhydroxylamine attacks an activated carboxylic acid derivative, such as an acid chloride or an activated ester, to form the corresponding amide. mychemblog.com The hydrochloride salt is typically used for its ease of handling compared to the free amine. wikipedia.org

An interesting aspect of its reactivity is the potential for competitive side-reactions under strongly basic conditions. For instance, when N-methoxy-N-methylamides are treated with strong bases like lithium diisopropylamide (LDA), an E2 elimination can occur, generating formaldehyde (B43269) and the corresponding N-methylamide anion. lookchem.com This represents a potential limitation in ketone synthesis strategies that rely on carbanions. lookchem.com

Reducing Agent Functions and Mechanisms

While primarily known as a nucleophilic reagent for amide formation, N,O-Dimethylhydroxylamine hydrochloride is integral to multi-step synthetic sequences involving reduction. The Weinreb amides formed from this reagent are renowned for their controlled reactivity towards reducing agents. orientjchem.org For example, the reduction of a Weinreb amide with a hydride reagent like lithium aluminum hydride (LiAlH₄) cleanly yields an aldehyde. wikipedia.orgorientjchem.org This is a significant advantage over the reduction of esters or acid chlorides, which typically proceed to the alcohol.

The mechanism for this selectivity involves the formation of a stable, five-membered cyclic tetrahedral intermediate. mychemblog.com This intermediate is stabilized by chelation of the metal hydride to both the carbonyl oxygen and the methoxy (B1213986) oxygen. wikipedia.org This chelated intermediate is stable at low temperatures and does not collapse to allow for a second hydride addition, thus preventing over-reduction to the alcohol. wikipedia.org Upon acidic workup, the intermediate hydrolyzes to afford the aldehyde.

In addition to its role in facilitating controlled reductions, N,O-Dimethylhydroxylamine itself can function as a reducing agent in certain chemical contexts. cymitquimica.com

Mechanisms in Amide Coupling Reactions

The synthesis of amides, particularly Weinreb amides, is a cornerstone of the utility of N,O-Dimethylhydroxylamine hydrochloride. These amides are valuable intermediates for preparing aldehydes and ketones because they react with organometallic reagents without the common problem of over-addition. wisdomlib.orgresearchgate.net

First reported in 1981, Weinreb amides have become indispensable intermediates in organic synthesis, particularly for the creation of ketones and aldehydes. orientjchem.orgwisdomlib.org The synthesis involves the coupling of a carboxylic acid derivative with N,O-Dimethylhydroxylamine hydrochloride. mychemblog.com The resulting N-methoxy-N-methylamide is stable enough to be isolated but reactive enough to undergo further transformations. researchgate.net The key to the Weinreb amide's utility is its reaction with organolithium or Grignard reagents, which produces a stable chelated intermediate that, upon workup, yields a ketone. wikipedia.orgorientjchem.org This avoids the formation of tertiary alcohols, a common side product in similar reactions with other carboxylic acid derivatives. galchimia.com

The direct conversion of carboxylic acids into Weinreb amides is an attractive and widely employed strategy. acs.org This transformation requires the "activation" of the carboxylic acid's carbonyl group to make it more susceptible to nucleophilic attack by N,O-dimethylhydroxylamine. A variety of methods and reagents have been developed for this purpose.

Peptide coupling reagents are frequently used. wikipedia.orgarkat-usa.org These include carbodiimide-based reagents like N,N'-dicyclohexylcarbodiimide (DCC) and phosphonium-based reagents like benzotriazol-1-yl-N-oxy-tris(dimethylamino)phosphonium hexafluorophosphate (B91526) (BOP). acs.orgarkat-usa.org Another common approach involves the in-situ formation of a more reactive acyl species. For instance, reagents like phosphorus oxychloride (POCl₃) or phosphorus trichloride (B1173362) (PCl₃) can be used. wisdomlib.orgthieme-connect.comorganic-chemistry.org The reaction with PCl₃ can proceed through both a carboxylic acid chloride intermediate and a tris[methoxy(methyl)amino]phosphine intermediate. organic-chemistry.org

Other effective activation strategies include the use of 1,1'-carbonyldiimidazole (B1668759) (CDI), which forms a reactive acylimidazole intermediate. chemspider.com This method is particularly useful for substrates with sensitive functional groups that might not be compatible with the conditions for forming acid chlorides. chemspider.com For sterically hindered carboxylic acids, activation can be achieved by forming a mixed anhydride (B1165640) with methanesulfonyl chloride. organic-chemistry.org

Below is a table summarizing various carboxylic acid activation strategies for Weinreb amide synthesis.

| Activation Reagent(s) | Base (if applicable) | Solvent | Key Features |

| Phosphorus Trichloride (PCl₃) | N/A | Toluene (B28343) | One-pot synthesis, tolerates various functional groups, suitable for large scale. researchgate.netthieme-connect.comorganic-chemistry.org |

| Phosphorus Oxychloride (POCl₃) | DIPEA | Dichloromethane | One-pot, good for sterically hindered acids, high yields. wisdomlib.org |

| Methanesulfonyl Chloride | Triethylamine | THF | Effective for sterically hindered acids, byproduct removed by vacuum. organic-chemistry.org |

| 1,1'-Carbonyldiimidazole (CDI) | N/A | Dichloromethane | Mild conditions, good for sensitive substrates, forms acylimidazole intermediate. chemspider.com |

| Trichloroacetonitrile (TCA) / Triphenylphosphine (B44618) (TPP) | Triethylamine | Various | One-pot process, presumed to generate acid chloride in situ. orientjchem.orgresearchgate.net |

| Peptide Coupling Reagents (e.g., BOP, DCC) | Various | Various | Widely used, though can require excess of expensive reagents. acs.orgarkat-usa.orgunito.it |

| P[NCH₃(OCH₃)]₃ | N/A | Toluene | Powerful, direct conversion with high yields under mild conditions. galchimia.comacs.org |

Weinreb amides can also be synthesized directly from esters and lactones. orientjchem.orgresearchgate.net This transformation is typically mediated by aluminum-based reagents. Treatment of an ester or lactone with trimethylaluminum (B3029685) (AlMe₃) or dimethylaluminum chloride (AlMe₂Cl) in the presence of N,O-dimethylhydroxylamine hydrochloride affords the corresponding Weinreb amide in good yields. wikipedia.orgmychemblog.com

Alternatively, a non-nucleophilic Grignard reagent, such as isopropyl magnesium chloride, can be used to first activate the N,O-dimethylhydroxylamine before the addition of the ester. wikipedia.org This pre-activation step facilitates the subsequent nucleophilic attack on the ester carbonyl. These methods provide a direct route from esters to Weinreb amides, bypassing the need to first hydrolyze the ester to a carboxylic acid.

Coupling agents and catalysts are crucial for facilitating the efficient formation of Weinreb amides from various starting materials. Their primary role is to activate the carbonyl group of the carboxylic acid or its derivative, making it a better electrophile for the subsequent reaction with N,O-dimethylhydroxylamine. orientjchem.org

In the conversion of esters, aluminum reagents like AlMe₃ act as both a Lewis acid to activate the ester and a base to deprotonate the N,O-dimethylhydroxylamine hydrochloride. orientjchem.org For carboxylic acids, a wide array of peptide coupling reagents are employed. unito.it For example, 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMT-MM) has been shown to be effective for coupling carboxylic acids with N,O-dimethylhydroxylamine hydrochloride. orientjchem.org Similarly, reagents like (1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate (COMU) have been used for the efficient conversion of α-amino acids to Weinreb amides. orientjchem.org

In recent years, catalytic methods have also been developed. For example, palladium nanoparticles supported on a metal-organic framework (ZIF-8) can catalyze the aminocarbonylation of aryl halides with N,O-dimethylhydroxylamine to produce Weinreb amides. rsc.org This heterogeneous catalysis approach offers advantages such as high activity, catalyst recyclability, and more environmentally friendly conditions. rsc.org

The table below highlights several coupling agents and catalysts and their roles.

| Coupling Agent/Catalyst | Starting Material | Role/Mechanism |

| Trimethylaluminum (AlMe₃) | Esters, Lactones | Activates ester carbonyl (Lewis acid) and deprotonates the amine. wikipedia.orgorientjchem.org |

| P[NCH₃(OCH₃)]₃ | Carboxylic Acids | Acts as a powerful dehydrating and coupling agent for direct conversion. acs.org |

| DMT-MM | Carboxylic Acids | Activates the carboxylic acid for reaction with the hydroxylamine. orientjchem.org |

| COMU | α-Amino Acids | Peptide coupling agent that facilitates amide bond formation. orientjchem.org |

| Pd Nanoparticles on ZIF-8 | Aryl Halides | Catalyzes carbonylative coupling reactions (aminocarbonylation). rsc.org |

| 2-Chloro-4,6-dimethoxy-1,3,5-triazine (CDMT) | Carboxylic Acids | Activates the carboxylic acid via a triazine ester intermediate. orientjchem.orgresearchgate.net |

Weinreb Ketone and Aldehyde Synthesis Mechanisms

The Weinreb ketone synthesis, discovered in 1981, provides a reliable method for creating carbon-carbon bonds to produce ketones and aldehydes. wikipedia.orgwenxuecity.com This method is advantageous as it circumvents the common issue of over-addition of organometallic reagents that occurs with other acyl compounds. wikipedia.orgwenxuecity.com

The key to the success of the Weinreb-Nahm ketone synthesis lies in the stability of the tetrahedral intermediate formed during the reaction. When an organometallic reagent adds to a Weinreb-Nahm amide, a stable five-membered chelated intermediate is formed. wenxuecity.comorientjchem.orgstackexchange.com This chelation involves the oxygen of the methoxy group and the carbonyl oxygen coordinating to the metal ion of the organometallic reagent. youtube.com This stable intermediate prevents the collapse of the tetrahedral structure and the subsequent second addition of the nucleophile, a common problem that leads to the formation of alcohols instead of ketones or aldehydes. wikipedia.orgwenxuecity.com The intermediate remains stable at low temperatures and requires an acidic aqueous workup to collapse and yield the final ketone or aldehyde product. wenxuecity.comyoutube.com This mechanism, initially proposed by Weinreb and Nahm, was later confirmed through spectroscopic and kinetic analyses. wenxuecity.com

Weinreb amides react effectively with a variety of organometallic reagents, most commonly organolithium and Grignard reagents, to form ketones. wikipedia.orgwenxuecity.comsioc-journal.cn These reactions tolerate a wide range of functional groups within the reacting molecules, including esters, N-protected amino acids, and silyl (B83357) ethers, making the Weinreb ketone synthesis a versatile tool in the synthesis of complex natural products. wikipedia.orgwenxuecity.com The reaction proceeds through the formation of the stable tetrahedral chelate, which upon workup, yields the desired ketone. wisc.edu This method has been successfully employed in the synthesis of numerous natural products, such as macrosphelides A and B and amphidinolide J. wikipedia.org

Table 1: Examples of Ketone Synthesis using Weinreb Amides and Organometallic Reagents

| Weinreb Amide Reactant | Organometallic Reagent | Product | Yield (%) | Reference |

| N-methoxy-N-methylpent-4-enamide | Phenylmagnesium bromide | 1-Phenylpent-4-en-1-one | 95 | wisc.edu |

| N-methoxy-N-methylbenzamide | Methyllithium | Acetophenone | 92 | wisc.edu |

| N-methoxy-N-methyl-(E)-2-hexenamide | Vinyllithium | (E)-Octa-1,5-dien-3-one | 85 | wisc.edu |

| N-methoxy-N-methyl-2-(trimethylsilyl)acetamide | Phenyllithium | 2-(Trimethylsilyl)acetophenone | 88 | wisc.edu |

This table is for illustrative purposes and specific yields can vary based on reaction conditions.

In addition to ketone synthesis, Weinreb amides can be reduced to form aldehydes. wikipedia.org This is typically achieved using hydride reducing agents such as lithium aluminum hydride (LiAlH₄) or diisobutylaluminum hydride (DIBAL-H). orientjchem.orgnih.gov Similar to the reaction with organometallic reagents, the reduction proceeds through a stable chelated intermediate, which prevents over-reduction to the corresponding alcohol. stackexchange.com The choice of reducing agent can be crucial, with DIBAL-H often being preferred for its selectivity. nih.govresearchgate.net The reaction is generally performed at low temperatures, and the aldehyde is obtained after an aqueous workup. stackexchange.com This method provides a reliable route to aldehydes, which are important intermediates in many organic syntheses. orientjchem.org

Table 2: Hydride Reductants for Aldehyde Synthesis from Weinreb Amides

| Hydride Reagent | Typical Reaction Conditions | Notes |

| Lithium Aluminum Hydride (LiAlH₄) | Low temperature (e.g., -78 °C to 0 °C) in an ethereal solvent like THF. | A powerful reducing agent; careful control of stoichiometry and temperature is needed to prevent over-reduction. orientjchem.orgstackexchange.com |

| Diisobutylaluminum Hydride (DIBAL-H) | Low temperature (e.g., -78 °C) in a non-polar solvent like toluene or dichloromethane. | Often provides higher selectivity for the aldehyde product compared to LiAlH₄. nih.govresearchgate.net |

Other Significant Reaction Mechanisms and Transformations

N,O-Dimethylhydroxylamine hydrochloride can participate in reactions that are characteristic of hydroxylamines, such as the formation of oximes. wikipedia.orgbyjus.com Oximes are formed through the reaction of a hydroxylamine with an aldehyde or a ketone. wikipedia.org While N,O-dimethylhydroxylamine itself has a methylated oxygen, its reactions can be analogous to hydroxylamine in certain contexts, leading to O-methyl oxime derivatives. These reactions are typically carried out under conditions that facilitate the condensation between the carbonyl compound and the hydroxylamine derivative. byjus.com

While N,O-dimethylhydroxylamine hydrochloride is primarily known for its role in Weinreb amide chemistry, related hydroxylamine derivatives are involved in the reduction of nitro compounds. The reduction of nitroarenes is a fundamental transformation in organic synthesis to produce arylamines. asianpubs.orgorientjchem.org This reduction can proceed through various intermediates, including nitroso and hydroxylamine species. thieme-connect.de Reagents like zinc dust in the presence of ammonium (B1175870) chloride can reduce nitro compounds to hydroxylamines. wikipedia.org Although not a direct application of N,O-dimethylhydroxylamine hydrochloride itself, this reactivity highlights the chemical space occupied by hydroxylamine derivatives in reduction reactions. The reduction of nitro compounds to amines is often achieved using catalytic hydrogenation or metal/acid combinations. wikipedia.org

Cyclization Reactions and Equilibrium Studies

N,O-Dimethylhydroxylamine hydrochloride is a key precursor for the synthesis of N-methoxy-N-methylamides, commonly known as Weinreb amides. These amides are valuable intermediates in a range of cyclization reactions to produce various heterocyclic compounds.

One notable application is in the palladium-catalyzed O-cyclization of N-methoxy aryl amides. organic-chemistry.org This reaction allows for the selective formation of new C(sp³)–O and C(sp²)–C(sp³) bonds, providing a route to cyclic ether structures. organic-chemistry.org Mechanistic investigations suggest that the reaction proceeds through a palladacycle intermediate. The N-methoxy amide group acts as a directing group, facilitating the C-H activation at the ortho position of the aryl ring by the palladium catalyst. This is followed by an oxidative addition, tautomerization, and an intramolecular SN2 attack to complete the cyclization. organic-chemistry.org

The synthesis of oxazoles, a class of five-membered heterocyclic compounds with significant biological activity, can also be achieved using derivatives of N,O-dimethylhydroxylamine. organic-chemistry.orgnih.gov A palladium-catalyzed method allows for the synthesis of oxazole (B20620) derivatives from simple amides and ketones. organic-chemistry.orgnih.gov The proposed mechanism involves a sequence of C-N bond formation followed by a C-O bond formation to close the ring. organic-chemistry.orgnih.gov

The following table summarizes the conditions and yields for the palladium-catalyzed O-cyclization of various N-methoxy aryl amides. organic-chemistry.org

| Entry | Substrate (N-Methoxy Aryl Amide) | Reagent | Base | Yield (%) |

| 1 | N-methoxy-N-methylbenzamide | CH₂Br₂ | KOAc | 78 |

| 2 | 4-Methyl-N-methoxy-N-methylbenzamide | CH₂Br₂ | KOAc | 75 |

| 3 | 4-Methoxy-N-methoxy-N-methylbenzamide | CH₂Br₂ | KOAc | 72 |

| 4 | 4-Fluoro-N-methoxy-N-methylbenzamide | CH₂Br₂ | KOAc | 68 |

| 5 | 4-Chloro-N-methoxy-N-methylbenzamide | CH₂Br₂ | KOAc | 71 |

| 6 | N-methoxy-N,4-dimethylbenzamide | 1,2-Dichloroethane | KOAc | 65 |

Hydroamination Reactions

Hydroamination, the addition of an N-H bond across a carbon-carbon multiple bond, is a highly atom-economical method for synthesizing amines. While direct hydroamination reactions using N,O-dimethylhydroxylamine hydrochloride are not extensively documented in scientific literature, studies on related hydroxylamine derivatives provide insight into potential mechanistic pathways.

For instance, the intermolecular hydroamination of vinylarenes with alkylamines has been achieved using palladium catalysts. berkeley.edu Mechanistic studies suggest the reaction proceeds via an η³-arylethyl palladium complex. berkeley.edu The key challenge in these reactions is to favor the nucleophilic attack of the amine on the palladium complex over the competing elimination of the vinylarene. berkeley.edu

Furthermore, copper-hydride (CuH) catalyzed hydroamination of arylalkynes with hydroxylamine esters has been reported. nih.gov Computational studies of this reaction suggest that it proceeds through a formal hydroamination pathway. nih.gov Radical-transfer hydroamination of olefins using N-aminated dihydropyridines offers another approach, which notably proceeds with anti-Markovnikov selectivity. nih.gov

Although direct application of N,O-dimethylhydroxylamine hydrochloride in these specific catalytic systems is not established, the principles from these studies on related compounds suggest that with appropriate catalytic activation, it could potentially serve as a nitrogen source in hydroamination reactions.

N-O Bond Cleavage for Functionalized Amines

The cleavage of the N-O bond in derivatives of N,O-dimethylhydroxylamine, particularly in N-methoxy-N-methylamides (Weinreb amides), is a crucial step for the synthesis of functionalized amines and other nitrogen-containing compounds. This transformation can be achieved through various reductive methods.

A metal-free approach for the reductive cleavage of the N-O bond in Weinreb amides utilizes a neutral organic super-electron donor. organic-chemistry.org This reaction proceeds via a single-electron transfer (SET) mechanism, initiating the N-O bond cleavage to form a radical intermediate, which then undergoes a second SET and protonation to yield the corresponding amide. organic-chemistry.org

Another method involves the use of sodium in alumina (B75360) or silica (B1680970) gels. researchgate.net This system effectively reduces a variety of Weinreb amides to their corresponding amides in moderate to excellent yields. researchgate.net Mechanistic studies indicate that this reaction can also proceed through a base-promoted elimination pathway, generating formaldehyde and the N-methylamide anion. researchgate.net

Electrochemical methods have also been developed for the reductive cleavage of the N-O bond in Weinreb amides. jst.go.jp Cathodic reduction in a divided cell affords the corresponding amide in good yields. jst.go.jp Cyclic voltammetry and DFT calculations suggest that the direct reduction of the N-methoxy amide generates a methoxy radical and an amide anion, with the subsequent release of methanol (B129727) driving the reaction. jst.go.jp

Organophotocatalysis provides a mild alternative for N-O bond cleavage. acs.org This redox-neutral process expands the utility of Weinreb amides beyond their traditional role as acylation agents. acs.org

The following table presents data on the metal-free reductive cleavage of various Weinreb amides using a super-electron donor. organic-chemistry.org

| Entry | Substrate (Weinreb Amide) | Temperature (°C) | Yield (%) |

| 1 | N-methoxy-N-methylbenzamide | 25 | 94 |

| 2 | N-methoxy-N-methyl-2-naphthamide | 25 | 92 |

| 3 | N-methoxy-N,4-dimethylbenzamide | 100 | 75 |

| 4 | N-methoxy-N-methyl-4-nitrobenzamide | 25 | 88 |

| 5 | (E)-N-methoxy-N-methylcinnamamide | 25 | 85 |

Methylation Processes

Based on a thorough review of the scientific literature, N,O-dimethylhydroxylamine hydrochloride is not typically employed as a methylating agent in organic synthesis. Its primary role is as a precursor for the formation of N-methoxy-N-methylamides (Weinreb amides), where it acts as a nucleophile. wikipedia.org

The synthesis of N,O-dimethylhydroxylamine itself involves a methylation step, typically using a potent methylating agent like dimethyl sulfate (B86663). wikipedia.org The resulting N-O and N-C bonds in N,O-dimethylhydroxylamine are generally stable under conditions where methylation reactions are performed. Standard methylating agents, such as dimethyl sulfate or iodomethane, are highly electrophilic and reactive, designed to transfer a methyl group to a nucleophilic center. libretexts.org In contrast, for N,O-dimethylhydroxylamine to act as a methylating agent, it would require the cleavage of its N-CH₃ or O-CH₃ bond in a way that the methyl group is transferred to a substrate, a process for which there is no significant precedent in the literature.

Applications in Complex Molecule Synthesis and Chemical Transformations

Role in Active Pharmaceutical Ingredient (API) Synthesisnbinno.compmarketresearch.comescholarship.org

N,O-Dimethylhydroxylamine hydrochloride is extensively used in the pharmaceutical industry as a key intermediate for the synthesis of a wide array of therapeutic agents. nbinno.compmarketresearch.com Its application in forming Weinreb amides allows for the controlled and efficient construction of complex molecular frameworks found in many drugs. wikipedia.orgnumberanalytics.com

Intermediate for Therapeutically Relevant Compoundspmarketresearch.com

This compound is a vital building block in the synthesis of various pharmaceutical drugs. nbinno.com It is particularly important in the production of antipsychotic medications like olanzapine (B1677200) and antidepressants such as mirtazapine, where it functions as a precursor or a protecting group during multistep synthetic sequences. pmarketresearch.com The formation of Weinreb amides from carboxylic acids and N,O-dimethylhydroxylamine hydrochloride provides a reliable method for creating ketones, which are common structural motifs in many therapeutic compounds. wikipedia.org This methodology has been instrumental in synthesizing drugs for cardiovascular, antiviral, and anti-cancer treatments. nbinno.com

Examples in Natural Product Synthesis (e.g., Macrosphelides, Amphidinolides)wikipedia.org

The synthesis of complex natural products often relies on precise and high-yielding chemical transformations. The Weinreb amide synthesis, utilizing N,O-dimethylhydroxylamine hydrochloride, has proven to be a valuable strategy in this regard. wikipedia.org For instance, it has been successfully employed in the total synthesis of macrosphelides A and B, as well as amphidinolide J, which are marine natural products with significant biological activities. wikipedia.org The stability of the Weinreb amide intermediate allows for further chemical modifications on other parts of the molecule without affecting the latent carbonyl group, a feature that is highly advantageous in the lengthy and complex syntheses of natural products. wikipedia.orgescholarship.org

The following table provides examples of natural products synthesized using N,O-Dimethylhydroxylamine hydrochloride.

| Natural Product | Class | Key Synthetic Step | Reference |

| Macrosphelides A and B | Macrolide | Weinreb amide formation | wikipedia.org |

| Amphidinolide J | Macrolide | Weinreb amide formation | wikipedia.org |

| Amphidinolide W | Macrolide | Weinreb amide formation | researchgate.net |

| Callyspongiolide | Macrolide | Weinreb amide formation | nih.gov |

Preparation of NLS-derived BC Peptide Inhibitorsguidechem.comthermofisher.kr

N,O-Dimethylhydroxylamine hydrochloride is also utilized in the preparation of inhibitors of NLS-derived BC peptides. guidechem.comthermofisher.krcosmobio.co.jpcymitquimica.com This application highlights the reagent's role in synthesizing specialized peptide-based molecules with potential therapeutic applications. The ability to form specific amide bonds is crucial in peptide chemistry, and N,O-dimethylhydroxylamine hydrochloride provides a reliable means to achieve this. researchgate.net

Synthesis of Antimicrobial Agentsmdpi.com

The development of new antimicrobial agents is a critical area of pharmaceutical research. N,O-Dimethylhydroxylamine hydrochloride has been employed in the synthesis of novel antimicrobial compounds. mdpi.comresearchgate.net For example, it has been used to create amide derivatives containing cyclopropane (B1198618) moieties, which have shown promising antimicrobial activity. mdpi.com In these syntheses, it is used to form an intermediate Weinreb amide, which is then further elaborated to the final antimicrobial product. mdpi.com This approach has also been applied to the synthesis of norbornane-based cationic peptidomimetics and difluoromethyl cinnamoyl amides with antibacterial properties. uq.edu.aunih.gov

Utility in Agrochemical Developmentnbinno.compmarketresearch.comgithub.com

The application of N,O-Dimethylhydroxylamine hydrochloride extends to the agrochemical sector, where it is a key component in the synthesis of modern crop protection agents. nbinno.compmarketresearch.com

Synthesis of Advanced Crop Protection Agentspmarketresearch.com

This chemical compound serves as an important intermediate in the creation of sophisticated pesticides and herbicides. nbinno.compmarketresearch.com The need for more effective and environmentally benign crop protection solutions has driven the development of complex active ingredients, and N,O-Dimethylhydroxylamine hydrochloride plays a crucial role in their synthesis. pmarketresearch.com For instance, it is used in the preparation of isothiazole–thiazole derivatives, which have shown fungicidal activity. rsc.org The synthesis involves the formation of a Weinreb amide from 3,4-dichloroisothiazole-5-carboxylic acid and N,O-dimethylhydroxylamine hydrochloride. rsc.org This intermediate is then converted to the final fungicidal product. rsc.org

The table below outlines the use of N,O-Dimethylhydroxylamine hydrochloride in the synthesis of agrochemical compounds.

| Agrochemical Class | Example of Synthesis | Key Intermediate | Reference |

| Fungicides | Isothiazole–thiazole derivatives | 3,4-Dichloro-N-methoxy-N-methylisothiazole-5-carboxamide | rsc.org |

| Herbicides | General synthesis intermediate | Weinreb amide | pmarketresearch.com |

| Pesticides | General synthesis intermediate | Weinreb amide | nbinno.compmarketresearch.com |

Advanced Material Science and Polymer Chemistry Applications

The utility of N,O-Dimethylhydroxylamine hydrochloride extends into material science, primarily through the synthesis and functionalization of polymers. The core of this application lies in the formation of N-methoxy-N-methyl amides, famously known as Weinreb amides. These amides serve as versatile intermediates that can be incorporated into polymeric structures, allowing for post-polymerization modifications or the synthesis of well-defined functional polymers.

Polymer Modification and Property Enhancement

The modification of existing polymers to introduce new functionalities and enhance properties is a cornerstone of materials science. While direct modification of bulk polymers with N,O-Dimethylhydroxylamine hydrochloride is not widely documented, the principles of Weinreb amide formation have been applied using polymer-supported reagents. This approach simplifies purification processes and is valuable in high-throughput synthesis.

Research has demonstrated the use of polymer-supported triphenylphosphine (B44618) (Pol-PPh₃) in combination with iodine for the efficient conversion of carboxylic acids to Weinreb amides. x-mol.comnih.gov In this methodology, a carboxylic acid is treated with N,O-Dimethylhydroxylamine hydrochloride and a diisopropylethylamine base in the presence of the polymer-supported phosphine-iodine complex. x-mol.com The key advantage is that the by-product, polymer-supported triphenylphosphine oxide, can be easily removed by simple filtration. x-mol.com This allows for the clean synthesis of Weinreb amides which can then be used in further reactions without laborious purification. x-mol.comnih.gov This operational simplicity makes the use of polymer-supported reagents highly applicable for creating diverse chemical libraries and potentially for modifying polymers that possess carboxylic acid functionalities. x-mol.com

The table below summarizes a typical reaction setup for this polymer-supported synthesis.

Table 1: Synthesis of Weinreb Amides Using Polymer-Supported Triphenylphosphine

| Reagent/Parameter | Role/Condition |

|---|---|

| Carboxylic Acid | Starting material to be converted |

| N,O-Dimethylhydroxylamine hydrochloride | Amine source for amide formation |

| Polymer-supported PPh₃ / I₂ | Activating agent for the carboxylic acid |

| iPr₂NEt (DIPEA) | Base |

| CH₂Cl₂ (Dichloromethane) | Solvent |

| Room Temperature | Reaction Temperature |

*Data derived from research on simplified amide synthesis methodologies. x-mol.com

Synthesis of Advanced Polymers and Resins

N,O-Dimethylhydroxylamine hydrochloride is a key reagent for building monomers that can be polymerized into advanced, functional polymers and resins. By creating a Weinreb amide on a monomer, that monomer can be incorporated into a polymer chain, carrying with it a reactive handle for later modifications.

A notable application is in the synthesis of complex polypeptides. For instance, Weinreb amides have been used as precursors for aldehyde functionalities on the side chains of amino acid residues like aspartic acid or glutamic acid. orientjchem.org These amino acid monomers, now containing a Weinreb amide, can be incorporated into a peptide sequence. The Weinreb amide can then be reduced by a reagent like lithium aluminum hydride (LiAlH₄) to generate a highly reactive aldehyde on the polymer's side chain. orientjchem.org This aldehyde can undergo further reactions, such as with Wittig reagents, to introduce new carbon-carbon bonds, effectively creating complex, non-standard lipopeptides with tailored properties. orientjchem.org

Another approach involves creating novel resin supports for solid-phase synthesis. A supported Weinreb amide resin has been developed that facilitates the parallel synthesis of aldehydes and ketones. researchgate.net This resin is synthesized from a polymeric support, such as a Wang resin, which is functionalized to incorporate the N-methoxy-N-methylamine moiety. researchgate.net Carboxylic acids, including N-protected amino acids, can be attached to this resin, and subsequent reduction yields aldehydes or reaction with organometallics yields ketones in high purity after a simple filtration workup. researchgate.net This methodology is particularly powerful for creating chemical libraries for drug discovery and developing structure-activity relationships. researchgate.net

Synthesis of Heterocyclic Compounds

N,O-Dimethylhydroxylamine hydrochloride is instrumental in the synthesis of various heterocyclic compounds. Its primary role is as a precursor to the Weinreb amide, a functional group that demonstrates exceptional versatility and selectivity in forming complex cyclic structures.

Preparation of 2-Acyloxazoles

A direct and efficient method for the synthesis of 2-acyl oxazoles relies on the reaction between Weinreb amides and organometallic oxazole (B20620) species. x-mol.comnih.govsigmaaldrich.comresearchgate.net In this process, an oxazole or a 5-substituted oxazole is treated with a Grignard reagent, such as isopropylmagnesium chloride (i-PrMgCl), to generate a 2-magnesiated oxazole (a 2-Grignard reagent). nih.govsigmaaldrich.com This organometallic intermediate then reacts cleanly with a Weinreb amide, which is prepared from a corresponding carboxylic acid derivative and N,O-Dimethylhydroxylamine hydrochloride, to furnish the desired 2-acyl oxazole product exclusively. nih.govsigmaaldrich.comresearchgate.net

This method is highly effective because the Weinreb amide prevents the common problem of over-addition, where the organometallic reagent would react twice with a more reactive acylating agent like an acid chloride. researchgate.net

Table 2: Key Components in 2-Acyloxazole Synthesis

| Reactant/Reagent | Function |

|---|---|

| Oxazole or 5-Aryl Oxazole | Heterocyclic starting material |

| i-PrMgCl | Forms the 2-magnesiated oxazole intermediate |

| Weinreb Amide | Acylating agent, provides the acyl group |

| N,O-Dimethylhydroxylamine hydrochloride | Precursor for the Weinreb amide |

*Information sourced from studies on oxazole functionalization. nih.govsigmaaldrich.comresearchgate.net

Precursors to Alkoxy-substituted Heterocycles

The N-methoxy-N-methylamide (Weinreb amide) functionality is a powerful tool for constructing a variety of heterocyclic systems, where the methoxy (B1213986) group can be retained in the final product or participate in the reaction. The stability and predictable reactivity of the Weinreb amide make it a superior choice for complex syntheses.

For example, Weinreb amides are efficient reagents in the one-pot synthesis of benzimidazoles and benzothiazoles. researchgate.net The synthesis proceeds through a condensation reaction between a Weinreb amide and an o-aminoarene or o-aminothiophenol, followed by a cyclization step promoted by a Lewis acid like boron trifluoride etherate. researchgate.net This method is notable for its high selectivity, even in the presence of other reactive functional groups on the Weinreb amide substrate. researchgate.net

Furthermore, Weinreb amides serve as key intermediates in the synthesis of other complex heterocycles, including:

Fused Indolizinones: Synthesized via a Parham-type cycliacylation involving an ortho-lithiated aryl Weinreb amide. researchgate.net

Enantiomerically Pure 2-Acylaziridines: Prepared by reacting organometallic reagents with Weinreb amides derived from aziridine-2-carboxylic acid. orientjchem.orgresearchgate.net

In these syntheses, the N,O-dimethylhydroxylamine-derived moiety provides a stable, chelated intermediate that controls reactivity and allows for the precise construction of the heterocyclic core. researchgate.netwikipedia.org

Entry to Dihydro-1,2,3-triazole 2-oxides

Information regarding the direct application of N,O-Dimethylhydroxylamine hydrochloride or Weinreb amides for the synthesis of dihydro-1,2,3-triazole 2-oxides could not be found in the surveyed research literature. Existing methods for synthesizing 1,2,3-triazole N-oxides often rely on different precursors, such as the recyclization of furoxanes. beilstein-journals.org

Derivatization in Biochemical and Environmental Research

Beyond its foundational role in carbon-carbon bond formation, N,O-Dimethylhydroxylamine hydrochloride and its derivatives are explored for various applications in biochemical and environmental research, primarily centered around the modification and analysis of complex molecules.

Peptide Nucleic Acid (PNA) Monomer Synthesis

Peptide Nucleic Acids (PNAs) are synthetic analogs of DNA and RNA, where the sugar-phosphate backbone is replaced by a pseudo-peptide chain of N-(2-aminoethyl)glycine units. springernature.com This modification imparts remarkable stability against enzymatic degradation. springernature.com The synthesis of PNA monomers and their subsequent oligomerization are critical for their application in diagnostics and therapeutics.

While the solid-phase synthesis of PNA oligomers is well-established, typically employing Fmoc (9-fluorenylmethyloxycarbonyl) or Boc (tert-butyloxycarbonyl) protecting group strategies, the direct role of N,O-Dimethylhydroxylamine hydrochloride in the synthesis of the core PNA backbone is not extensively documented in mainstream protocols. springernature.comnih.gov However, its application is found in the synthesis of modified PNA monomers and related peptide structures. An efficient method for synthesizing Nα-protected amino/peptide Weinreb amides has been developed using N,O-dimethylhydroxylamine hydrochloride. This method allows for the conversion of Nα-protected amino acids or peptides into their corresponding Weinreb amides, which are valuable intermediates for further chemical transformations.

Table 1: Synthesis of Nα-Protected Weinreb Amides

| Entry | Nα-Protected Amino Acid/Peptide | Product (Weinreb Amide) | Yield (%) |

|---|---|---|---|

| 1 | Fmoc-Ala-OH | Fmoc-Ala-N(OCH₃)CH₃ | 92 |

| 2 | Boc-Phe-OH | Boc-Phe-N(OCH₃)CH₃ | 90 |

| 3 | Cbz-Gly-OH | Cbz-Gly-N(OCH₃)CH₃ | 94 |

| 4 | Fmoc-Val-OH | Fmoc-Val-N(OCH₃)CH₃ | 88 |

This table presents a selection of Nα-protected amino acids converted to their corresponding Weinreb amides using N,O-Dimethylhydroxylamine hydrochloride, demonstrating the high efficiency of this reaction.

The resulting Weinreb amides from these reactions can serve as precursors for various modifications, potentially including the synthesis of specialized PNA monomers with unique side chains or functionalities.

Enzyme Modification and Biotechnological Processes

The chemical modification of enzymes is a powerful tool for studying their structure-function relationships, enhancing their stability, and developing novel biocatalysts for biotechnological applications. While N,O-Dimethylhydroxylamine hydrochloride is a key reagent in the synthesis of various bioactive molecules and inhibitors, its direct application for the chemical modification of enzymes is not a widely reported technique. merckmillipore.compmarketresearch.com

However, its utility in synthesizing inhibitors of peptide-based targets is documented. chemicalbook.comfishersci.com For instance, it is used in the preparation of inhibitors for NLS (Nuclear Localization Signal)-derived BC peptides. chemicalbook.comfishersci.com This indicates an indirect role in biotechnological research by providing tools to probe and modulate enzyme activity and other biological processes. The synthesis of such inhibitors often relies on the robust and predictable chemistry of Weinreb amides to construct the necessary molecular frameworks.

The broader biotechnological applications of N,O-Dimethylhydroxylamine hydrochloride are primarily linked to the pharmaceutical and agrochemical industries, where it serves as a crucial intermediate in the synthesis of active pharmaceutical ingredients (APIs) and crop protection agents. pmarketresearch.com

Environmental Analysis of Carbonyl Compounds

Carbonyl compounds, such as aldehydes and ketones, are significant pollutants in the environment, originating from both natural and anthropogenic sources. Their detection and quantification are crucial for environmental monitoring and human health risk assessment. A common analytical strategy involves the derivatization of these carbonyls to form stable, easily detectable products, typically analyzed by High-Performance Liquid Chromatography (HPLC).

The standard and most widely adopted methods for the environmental analysis of carbonyl compounds utilize derivatizing agents like 2,4-dinitrophenylhydrazine (B122626) (DNPH) and O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA). mdpi.combibliotekanauki.pl These reagents react with carbonyls to form hydrazones or oximes, respectively, which can be readily detected by UV or mass spectrometry. mdpi.combibliotekanauki.pl

There is no substantial evidence in the scientific literature to suggest that N,O-Dimethylhydroxylamine hydrochloride is used as a primary derivatizing agent for the routine environmental analysis of carbonyl compounds. The established protocols from regulatory bodies and research institutions consistently recommend DNPH and PFBHA for this purpose.

Table 2: Common Derivatizing Agents for Carbonyl Analysis

| Derivatizing Agent | Abbreviation | Analyte | Analytical Method |

|---|---|---|---|

| 2,4-Dinitrophenylhydrazine | DNPH | Aldehydes, Ketones | HPLC-UV, LC-MS |

This table highlights the most common derivatizing agents used in the environmental analysis of carbonyl compounds, for which standardized methods exist. mdpi.combibliotekanauki.pl

Computational Chemistry and Theoretical Investigations

Quantum Chemical Studies of Reaction Pathways

Quantum chemical calculations, particularly using Density Functional Theory (DFT), have been instrumental in mapping the reaction pathways for the acylation of N,O-Dimethylhydroxylamine. These studies focus on the nucleophilic attack of the nitrogen atom of N,O-dimethylhydroxylamine on an activated carboxylic acid derivative, such as an acyl chloride.

The generally accepted mechanism involves the formation of a tetrahedral intermediate. Computational models help to elucidate the energetics of this pathway, including the calculation of activation barriers for the formation and subsequent collapse of this intermediate. While specific DFT studies on the reaction of N,O-Dimethylhydroxylamine hydrochloride are not extensively detailed in publicly available literature, the principles are well-established in the computational analysis of analogous acylation reactions. The reaction is initiated by the deprotonation of the hydrochloride salt to release the free N,O-dimethylhydroxylamine, which then acts as the nucleophile.

Modeling of Electronic Effects and Reactivity

The reactivity of N,O-Dimethylhydroxylamine is significantly influenced by the electronic effects of the methoxy (B1213986) group attached to the nitrogen atom. Computational models are employed to understand how this group modulates the nucleophilicity of the nitrogen and the stability of the resulting intermediates.

The key to the utility of Weinreb amides lies in the stability of the tetrahedral intermediate formed upon nucleophilic addition to the amide's carbonyl group. This stability is attributed to the chelating effect of the methoxy group, which can coordinate with the metal cation (e.g., Li⁺ or Mg²⁺) from the organometallic reagent. This chelation prevents the premature collapse of the intermediate and the subsequent over-addition of the nucleophile. researchgate.net

While direct computational modeling of the electronic effects within the N,O-Dimethylhydroxylamine molecule itself during its initial acylation is not widely reported, the consequences of these inherent electronic features are extensively studied in the context of the resulting Weinreb amide's reactivity. The N-methoxy group's electron-withdrawing nature is crucial for the subsequent stability of the chelated intermediate.

Simulations of Intermediate Stability and Transition States

Simulations of intermediate stability and the corresponding transition states are central to understanding the unique behavior of Weinreb amides. The stability of the tetrahedral intermediate formed during the reaction of a Weinreb amide with an organometallic reagent is a cornerstone of its synthetic utility.

Computational studies, though not found to be specifically focused on the initial formation of the Weinreb amide from N,O-Dimethylhydroxylamine hydrochloride, have provided insights into the stability of these crucial intermediates in subsequent reactions. It is the five-membered ring formed by the chelation of the metal ion between the carbonyl oxygen and the methoxy oxygen that confers this stability. This prevents the elimination of the methoxyamine group and the formation of a ketone until the acidic workup, thus preventing a second nucleophilic attack. researchgate.net

While direct evidence from computational studies on the transition states for the acylation of N,O-dimethylhydroxylamine is scarce in the reviewed literature, it is proposed that the reaction proceeds through a standard nucleophilic acyl substitution mechanism. The stability of any intermediates and the energy of the transition states would be influenced by the solvent and the nature of the acylating agent.

Analytical Methodologies Utilizing N,o Dimethylhydroxylamine Hydrochloride

Derivatization Techniques for Analytical Detection

Derivatization with N,O-Dimethylhydroxylamine hydrochloride is a versatile strategy to overcome analytical challenges associated with certain classes of compounds, such as those lacking a chromophore or exhibiting high polarity.

The determination of carbonyl compounds (aldehydes and ketones) is a classic application of hydroxylamine (B1172632) derivatives. The reaction between a carbonyl group and a hydroxylamine, such as N,O-Dimethylhydroxylamine hydrochloride, forms a stable oxime. This reaction is the basis for several quantitative methods.

One established method involves the titration of the hydrochloric acid liberated during the oximation reaction. rsc.orgepharmacognosy.com The general reaction is as follows:

R₂C=O + CH₃ONHCH₃·HCl → R₂C=NOCH₃ + H₂O + HCl

The amount of liberated HCl, which is stoichiometrically equivalent to the amount of carbonyl compound present, can be determined by titration with a standardized base, often using a potentiometric endpoint. rsc.orgmetrohm.comosti.gov This technique is effective for analyzing carbonyl content in various matrices, including solvents and bio-oils. metrohm.comosti.gov Modifications to the method, such as the use of pyridine (B92270) to displace the equilibrium and ensure complete reaction, have been developed to handle different sample types and sterically hindered ketones. rsc.orgosti.gov

Table 1: Titrimetric Determination of Carbonyl Compounds

| Analytical Method | Reagent | Principle | Application |

|---|---|---|---|

| Potentiometric Titration | Hydroxylamine Hydrochloride | Reaction with carbonyls liberates HCl, which is then titrated with a standard base (e.g., NaOH). rsc.orgepharmacognosy.commetrohm.com | Determination of aldehydes and ketones in solvents and other chemical products. metrohm.com |

| Titration with Indicator | Hydroxylamine Hydrochloride | Similar to potentiometric titration, but uses a color indicator (e.g., bromophenol blue) to detect the endpoint. rsc.orgepharmacognosy.com | Analysis of carbonyls in essential oils and other organic mixtures. rsc.org |

Trace-level analysis of impurities in chemical substances, especially active pharmaceutical ingredients (APIs), is critical for safety and quality control. N,O-Dimethylhydroxylamine itself can be a potential genotoxic impurity (PGI) in drug synthesis, particularly due to its structural similarity to hydroxylamine, a known mutagen. benthamdirect.comresearchgate.net

Detecting N,O-Dimethylhydroxylamine directly at trace levels is challenging because it lacks a UV chromophore and has a low molecular weight and high polarity, leading to poor retention in conventional chromatography. benthamdirect.comresearchgate.net To overcome this, a derivatization strategy is employed. A study details a method where N,O-Dimethylhydroxylamine is derivatized with Dansyl Chloride. benthamdirect.comresearchgate.net This reaction introduces a fluorescent and easily ionizable tag to the molecule, enabling highly sensitive detection by Liquid Chromatography-Mass Spectrometry (LC-MS). benthamdirect.comresearchgate.net This method was validated for specificity, sensitivity, and accuracy, with a reliable detection range of 5 ppm to 60 ppm. benthamdirect.com

Chromatographic Separation Enhancement through Derivatization

Derivatization is a powerful tool to improve the chromatographic behavior of analytes. By altering polarity and molecular structure, derivatives can exhibit better retention, peak shape, and resolution in chromatographic systems.

The analysis of oligosaccharides by Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is complicated by their high polarity and the phenomenon of mutarotation (the interconversion of α and β anomers in solution), which leads to peak broadening or splitting. diva-portal.org Derivatization of the reducing end of the sugar with N,O-Dimethylhydroxylamine (DMHA) effectively addresses these issues.

The reaction forms a stable β-glycosylamine derivative, preventing anomerization. diva-portal.org This results in a single, sharp peak for each oligosaccharide, significantly improving chromatographic resolution. Research has shown that this simple, one-step derivatization procedure yields the β-anomer exclusively with good yields (80–84%). diva-portal.org The resulting derivatives are well-suited for RP-HPLC, allowing for excellent separation of even closely related isomers, such as lacto-N-tetraose (LNT) and lacto-N-neotetraose (LNnT), on a standard C8 column. diva-portal.org Furthermore, the derivatization is reversible under mild acidic conditions, allowing for the quantitative recovery of the original oligosaccharides if needed. diva-portal.org

Table 2: RP-HPLC of Oligosaccharide-DMHA Derivatives

| Oligosaccharide | Derivatization Yield | Chromatographic Improvement |

|---|---|---|

| Lactose | Good (80-84%) | Single sharp peak, no mutarotation. diva-portal.org |

| Chitobiose | Good (80-84%) | Single sharp peak, no mutarotation. diva-portal.org |

| Lacto-N-tetraose (LNT) | Good (80-84%) | Excellent separation from its isomer, LNnT. diva-portal.org |

| Lacto-N-neotetraose (LNnT) | Good (80-84%) | Excellent separation from its isomer, LNT. diva-portal.org |

Spectroscopic Characterization of Derivatized Products in Research

The unambiguous identification of derivatized products is essential to validate any analytical methodology. Spectroscopic techniques, particularly Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy, are crucial for this purpose. nih.govnih.gov

In the analysis of N,O-Dimethylhydroxylamine as a genotoxic impurity, LC-MS was used to detect and quantify the Dansyl Chloride derivative. researchgate.net The mass spectrometer provides high specificity and allows for confident identification of the derivatized product even at very low concentrations within a complex drug matrix. researchgate.net

For the oligosaccharide derivatives, both MALDI-MS (Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry) and ES-MS (Electrospray Mass Spectrometry) have been used to confirm the formation of the DMHA derivatives. diva-portal.org NMR spectroscopy (¹H and ¹³C) provides definitive structural confirmation, verifying the exclusive formation of the β-glycosylamine anomer. diva-portal.org Similarly, the formation of Weinreb amides from the reaction of carboxylic acids with N,O-Dimethylhydroxylamine hydrochloride is routinely confirmed using ¹H NMR and ¹³C NMR spectroscopy, which shows characteristic signals for the N-methoxy and N-methyl groups.

Future Research Directions and Emerging Applications

Novel Synthetic Applications and Method Development

The primary role of N,O-Dimethylhydroxylamine hydrochloride has been in the formation of Weinreb amides, which are valuable intermediates in the synthesis of ketones. chemicalbook.comchemicalbook.comspectrumchemical.com Research is actively exploring new frontiers for this reagent beyond this classic application. One area of focus is its use in the preparation of other heterocyclic compounds, such as 2-acyloxazoles. chemicalbook.comfishersci.cafishersci.com

Future research is likely to concentrate on expanding the repertoire of reactions where N,O-Dimethylhydroxylamine hydrochloride can act as a key building block or reagent. This includes its potential application in the synthesis of complex natural products and pharmaceutical agents. google.com Investigations into its use as a protecting group for anomeric centers during oligosaccharide synthesis also represent a promising avenue of research. medchemexpress.com

Table 1: Recent Methodological Advances

| Method | Reactants | Key Advantages | Reference |

|---|---|---|---|

| One-Pot Weinreb Amide Synthesis | Carboxylic acids, N,O-dimethylhydroxylamine, phosphorus trichloride (B1173362) | High yields, tolerates various functional groups, suitable for large-scale production | researchgate.net |

| Synthesis of 2-Acyloxazoles | 2-Oxazolemagnesium chloride, N,O-Dimethylhydroxylamine hydrochloride | Access to functionalized oxazole (B20620) derivatives | chemicalbook.comfishersci.cafishersci.com |

Expanded Roles in Catalysis

While primarily known as a stoichiometric reagent, the potential for N,O-Dimethylhydroxylamine hydrochloride and its derivatives in catalytic processes is an emerging area of interest. Research is exploring its ability to act as a ligand or a precursor to catalysts in various organic transformations.

The nitrogen and oxygen atoms in the N,O-dimethylhydroxylamine moiety possess lone pairs of electrons, making them potential coordination sites for metal centers. This suggests that novel catalysts could be designed with N,O-dimethylhydroxylamine-derived ligands, potentially influencing the selectivity and reactivity of metal-catalyzed reactions.

Furthermore, its role as a reducing agent in certain chemical reactions opens up possibilities for its use in catalytic reduction processes. guidechem.com Future investigations may focus on developing catalytic cycles where N,O-Dimethylhydroxylamine hydrochloride or a derivative is regenerated, thus moving from a stoichiometric to a catalytic role.

Integration into Sustainable Chemical Processes

The principles of green chemistry are increasingly influencing the design of chemical syntheses. There is a growing emphasis on developing methods that are more environmentally friendly, with milder reaction conditions and reduced waste. chemicalbook.com

A patented method for synthesizing N,O-Dimethylhydroxylamine hydrochloride itself highlights these principles. google.com The method is described as having the advantages of mild reaction conditions, simpler operation, higher yield, good product quality, enhanced safety, and less wastewater discharge, making it suitable for industrial production. chemicalbook.comgoogle.com

Future research will likely continue to optimize the synthesis of N,O-Dimethylhydroxylamine hydrochloride to further enhance its green credentials. Moreover, its application in syntheses that align with green chemistry principles is a key research direction. This includes its use in aqueous reaction media, given its solubility in water, and in catalytic processes that minimize waste. fishersci.cafishersci.comcymitquimica.com

Interdisciplinary Research with Biological and Environmental Sciences

The applications of N,O-Dimethylhydroxylamine hydrochloride are extending beyond traditional organic synthesis into interdisciplinary research areas.

In the realm of biological sciences, it has been used in the preparation of inhibitors of NLS-derived BC peptides, indicating its utility in the development of biologically active molecules. chemicalbook.comchemicalbook.comfishersci.ca Its use as a protecting group in oligosaccharide synthesis also has significant implications for glycobiology and the development of carbohydrate-based therapeutics. medchemexpress.com

From an environmental perspective, N,O-Dimethylhydroxylamine hydrochloride has been identified as a microbial degradation product of the herbicide linuron (B1675549) by the bacterium Bacillus sphaericus. nih.gov This finding is important for understanding the environmental fate of pesticides. Additionally, it is utilized in environmental analysis for the determination of carbonyl compounds, which can be pollutants. chemimpex.com This derivatization technique enhances the accuracy of analytical methods for assessing water quality. chemimpex.com Future research may explore its use in the detection and remediation of other environmental contaminants.

Q & A

Basic Research Questions

Q. What are the key physicochemical properties of N,O-Dimethylhydroxylamine hydrochloride relevant to experimental design?

- Molecular formula : C₂H₈ClNO; Molecular weight : 97.54 g/mol; Melting point : 112–115°C; Solubility : Highly soluble in DMSO (1025.22 mM), water, and methanol .

- Hydrogen bonding : 2 hydrogen bond donors and 2 acceptors, influencing interactions in polar solvents .

- Handling considerations : Hygroscopic solid; store at -20°C in airtight containers to avoid moisture absorption .

Q. How should stock solutions of N,O-Dimethylhydroxylamine hydrochloride be prepared for in vitro assays?

- Dissolve in DMSO at 50–100 mg/mL (stock concentration). For aqueous compatibility, dilute with co-solvents like PEG300 (40%), Tween-80 (5%), and saline (45%) to achieve working concentrations (e.g., 25.63 mM). Vortex or sonicate to ensure homogeneity .

- Note : Avoid prolonged storage of working solutions due to hydrolytic instability; prepare fresh solutions for assays .

Q. What safety protocols are essential when handling this compound?

- Hazards : Skin/eye irritation (CLP Category 2), respiratory irritation .

- Precautions : Use PPE (gloves, goggles, lab coat), work in a fume hood, and avoid contact with oxidizers or strong acids .

- Spill management : Collect using inert absorbents (e.g., vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. How is N,O-Dimethylhydroxylamine hydrochloride utilized in multi-step organic syntheses?

- Role in amide formation : Reacts with acyl chlorides (e.g., 2-alkynoic acids) to generate Weinreb amides, enabling controlled ketone synthesis via Grignard or organolithium reagents .

- Example : In the synthesis of N-methoxy-N-methyltetrahydro-2H-pyran-4-carboxamide, the compound acts as a nucleophile with methyltetrahydro-2H-pyran-4-carboxylate under Grignard conditions (-20°C, THF solvent) .

Q. What strategies optimize its reactivity in exothermic reactions?

- Controlled addition : Add reagents (e.g., N,N’-carbonyldiimidazole) incrementally to manage heat release .

- Solvent selection : Use polar aprotic solvents (e.g., THF) at low temperatures (-20°C) to stabilize intermediates and suppress side reactions .

Q. How can contradictions in solubility data be resolved during formulation?

- Methodological validation : Cross-reference solvent systems (e.g., DMSO + SBE-β-CD in saline) from empirical studies .

- Empirical testing : Pre-screen solubility via phase diagrams or dynamic light scattering (DLS) for colloidal stability, especially for in vivo applications .

Q. What analytical techniques confirm the compound’s purity and structural integrity?

- HPLC-MS : Quantify purity using reverse-phase C18 columns with acetonitrile/water gradients.

- NMR : Confirm structure via ¹H/¹³C signals (e.g., methoxy protons at ~3.3 ppm, methyl groups at ~2.8 ppm) .

- TGA/DSC : Assess thermal stability and decomposition profiles (melting point: 112–115°C) .

Methodological Notes

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.